N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide
Description
The compound N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide features a 1,2,3-triazole core substituted with a 3-chlorophenyl group, a piperidine ring linked via a carbonyl group, and an acetamide moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C22H21ClFN5O2 (molecular weight: 441.9 g/mol). The triazole ring is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . Key structural motifs include:
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c23-16-2-1-3-19(13-16)29-14-20(26-27-29)22(31)28-10-8-18(9-11-28)25-21(30)12-15-4-6-17(24)7-5-15/h1-7,13-14,18H,8-12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMORQZYWNUUXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide is a novel compound that belongs to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole-containing compound, focusing on its pharmacological effects and potential therapeutic applications.
Structure and Synthesis
The compound features a 1,2,3-triazole ring linked to a piperidine moiety and an acetamide group. The presence of the 3-chlorophenyl and 4-fluorophenyl substituents enhances its lipophilicity and biological activity. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for creating triazole derivatives.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit potent anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound displayed significant inhibitory effects on various cancer cell lines. In vitro assays indicated an IC50 range of 1.02 to 74.28 μM across different cancer types, suggesting its potential as an anticancer agent .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase in cancer cells. Flow cytometry analysis revealed that treated cells exhibited typical apoptotic features such as chromatin condensation and nuclear fragmentation .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Preliminary assessments indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy is still emerging.
Anti-inflammatory Properties
Triazole derivatives have shown promise in modulating inflammatory pathways. Research indicates that compounds similar to this compound can influence cytokine production and reduce inflammation in various models .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on NSCLC : A series of 1,2,3-triazole compounds were tested against non-small cell lung cancer (NSCLC) cell lines (A549, H1975). Compounds showed robust antiproliferative activity and induced apoptosis significantly more than conventional therapies like Erlotinib .
- Antitubercular Activity : Research on related triazole compounds demonstrated significant activity against Mycobacterium tuberculosis, with certain derivatives exhibiting IC50 values as low as 1.35 μM .
Data Table: Biological Activities of Related Triazole Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Triazole vs. Oxadiazole and Pyrazole
- Target Compound (Triazole) : The 1,2,3-triazole core offers hydrogen-bonding capabilities via its nitrogen atoms and high stability under physiological conditions .
- Oxadiazole Analog (): The compound 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide replaces the triazole with a 1,2,4-oxadiazole.
- Pyrazole Derivatives () : Pyrazole-based compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) exhibit planar conformations but lack the triazole’s rigid dipole, which may reduce binding specificity .
Table 1: Heterocyclic Core Comparison
Substituent Effects
Acetamide Modifications
- 4-Fluorophenyl (Target) : Fluorine’s electronegativity enhances binding to aromatic residues (e.g., tyrosine) and improves pharmacokinetics .
- Cyclohexyl Substituent () : N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide replaces 4-fluorophenyl with cyclohexyl, increasing hydrophobicity but reducing dipole interactions .
Aromatic Ring Substitutions
- 3-Chlorophenyl (Target) : Chlorine’s steric bulk and halogen bonding may enhance target engagement.
- Thiophene-Oxadiazole () : N-(3-chloro-4-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide introduces sulfur, which may alter electronic properties and metabolic pathways .
Table 2: Substituent Impact on Properties
Conformational and Crystallographic Insights
- Dihedral Angles () : N-Substituted acetamides exhibit variable dihedral angles between aromatic rings (e.g., 54.8°–77.5°), influencing molecular planarity and receptor binding . The target compound’s triazole-piperidine linkage likely restricts rotation, favoring a bioactive conformation.
- Hydrogen Bonding () : Analogs with planar amide groups form R22(10) dimers via N–H⋯O bonds, suggesting similar intermolecular interactions for the target compound .
Preparation Methods
Synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Procedure :
-
3-Chlorophenyl Azide Preparation :
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CuAAC with Propiolic Acid :
Preparation of 4-Aminopiperidine Derivatives
4-Aminopiperidine serves as the central scaffold for functionalization. Commercial availability simplifies procurement, but synthetic routes include:
Boc Protection :
-
4-Aminopiperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine to prevent undesired side reactions during subsequent steps .
Coupling of Triazole Carboxylic Acid with 4-Aminopiperidine
The triazole carboxylic acid is activated and coupled to 4-aminopiperidine via amide bond formation.
Procedure :
-
Activation of Carboxylic Acid :
-
Amide Coupling :
Synthesis of 2-(4-Fluorophenyl)acetic Acid
This intermediate is prepared via hydrolysis of the corresponding nitrile.
Procedure :
-
Friedel-Crafts Acetylation :
-
Hydrolysis :
Formation of the Acetamide Moiety
The final step involves acylating the piperidine-bound amine with 2-(4-fluorophenyl)acetic acid.
Procedure :
-
Activation of 2-(4-Fluorophenyl)acetic Acid :
-
Amide Coupling :
Optimization and Challenges
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Lewis Acid Additives : The addition of Zn(OTf)₃ (5 mol%) during triazole formation improves yields by stabilizing reactive intermediates .
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Steric Hindrance : Secondary amine acylation requires HATU or T3P over EDCl/HOBt for efficient coupling .
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) and reverse-phase HPLC (acetonitrile/water) ensure high purity (>95%) .
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
Amide Coupling : Reaction of piperidine derivatives with activated carbonyl intermediates (e.g., using EDC/HOBt or DCC).
Purification : Column chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR (to confirm regioselectivity of triazole formation) and mass spectrometry (HRMS for molecular ion verification) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and confirms spatial arrangement of the triazole-piperidine-acetamide scaffold. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling disorders in crystalline lattices .
- NMR Spectroscopy : ¹H-¹H COSY and NOESY experiments differentiate between regioisomers (e.g., 1,4- vs. 1,5-triazole substitution) .
- HPLC-PDA/MS : Validates purity (>95%) and detects trace byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what contradictory data might arise?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC₅₀) for kinases or GPCRs, with positive controls (e.g., staurosporine for kinases).
- Cellular Models : Cytotoxicity profiling (MTT assay) in cancer cell lines vs. normal cells to assess selectivity.
- Contradictions : Discrepancies between enzyme inhibition (nM-range IC₅₀) and cellular activity (µM-range EC₅₀) may arise due to poor membrane permeability or off-target effects. Orthogonal assays (e.g., thermal shift assays for target engagement) can resolve these .
Q. What strategies are recommended for resolving crystallographic disorder in the triazole-piperidine moiety?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s PART and SUMP commands to model disordered regions (e.g., piperidine ring conformers).
- Data Quality : Collect high-resolution data (<1.0 Å) to improve electron density maps.
- Validation : Check ADPs (anisotropic displacement parameters) and apply restraints to avoid overfitting .
Q. How can structure-activity relationship (SAR) studies optimize the 4-fluorophenylacetamide moiety?
- Methodological Answer :
- Substituent Scanning : Replace the 4-fluoro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups via Suzuki-Miyaura cross-coupling.
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the acetamide carbonyl).
- Metabolic Stability : Introduce steric hindrance (e.g., methyl groups) to reduce CYP450-mediated oxidation .
Q. What computational methods are suitable for predicting metabolic pathways and pharmacokinetic (PK) properties?
- Methodological Answer :
- In Silico Tools :
- SwissADME : Predicts logP (lipophilicity), CYP450 substrates, and BBB permeability.
- Meteor Nexus : Identifies likely Phase I/II metabolites (e.g., hydroxylation at the piperidine ring).
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How should researchers troubleshoot low yields in the final amide coupling step?
- Methodological Answer :
- Activation Optimization : Test alternative coupling reagents (e.g., HATU vs. DCC) in anhydrous DMF or CH₂Cl₂.
- Steric Hindrance Mitigation : Use microwave-assisted synthesis to enhance reaction efficiency.
- Byproduct Analysis : LC-MS monitoring detects premature hydrolysis of activated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
